molecular formula C44H38O2 B8181791 (R)-3,3'-Di([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol

(R)-3,3'-Di([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol

Cat. No.: B8181791
M. Wt: 598.8 g/mol
InChI Key: ZVKPRFJQGAVZQO-UHFFFAOYSA-N
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Description

®-3,3’-Di([1,1’-biphenyl]-4-yl)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol is a complex organic compound characterized by its unique structural features. This compound belongs to the class of binaphthyl derivatives, which are known for their applications in asymmetric synthesis and catalysis due to their chiral properties .

Preparation Methods

The synthesis of ®-3,3’-Di([1,1’-biphenyl]-4-yl)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol typically involves several steps. One common method includes the oxidative coupling of 2-naphthols using metal catalysts such as copper or vanadium . The reaction conditions often require precise control of temperature and solvent to ensure high yield and purity of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

®-3,3’-Di([1,1’-biphenyl]-4-yl)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ®-3,3’-Di([1,1’-biphenyl]-4-yl)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol exerts its effects involves its interaction with various molecular targets. The compound’s chiral centers allow it to bind selectively to specific enzymes or receptors, influencing biochemical pathways and modulating activity. This selective binding is crucial in asymmetric catalysis, where the compound helps in achieving high enantioselectivity .

Biological Activity

(R)-3,3'-Di([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol (CAS Number: 878049-66-2) is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure includes multiple biphenyl groups and a binaphthalene moiety, which may contribute to its interaction with various biological targets.

  • Molecular Formula : C44H38O2
  • Molecular Weight : 646.76 g/mol
  • IUPAC Name : 1-[2-hydroxy-3-(4-phenylphenyl)-5,6,7,8-tetrahydronaphthalen-1-yl]-3-(4-phenylphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as an anticancer agent and its interaction with specific receptors.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from relevant research:

Compound Cell Line IC50 (µM) Mechanism of Action
BPUJurkat4.64 ± 0.08Cell cycle arrest at sub-G1 phase
BPUHeLa9.22 ± 0.17Induces apoptosis
BPUMCF-78.47 ± 0.18Inhibits proliferation

The above data suggests that the compound can effectively inhibit cell growth and induce apoptosis in cancer cells.

The mechanisms through which this compound exerts its biological effects may involve:

  • Receptor Interaction : Potential agonistic activity at specific receptors such as the adenosine A1 receptor has been suggested in related compounds .
  • Cell Cycle Modulation : Evidence indicates that the compound can cause cell cycle arrest in the sub-G1 phase of Jurkat cells .
  • Antiangiogenic Properties : The compound has shown promise in inhibiting angiogenesis in tumor models .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

Study 1: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of this compound on Jurkat cells:

  • Cells were treated with varying concentrations of the compound.
  • Flow cytometry analysis revealed significant alterations in cell cycle distribution.

Study 2: Comparative Analysis with Standard Drugs

A comparative study assessed the efficacy of this compound against standard anticancer drugs like Tamoxifen and Avastin:

  • Results indicated that the compound exhibited lower IC50 values compared to these standards in multiple cell lines.

Properties

IUPAC Name

1-[2-hydroxy-3-(4-phenylphenyl)-5,6,7,8-tetrahydronaphthalen-1-yl]-3-(4-phenylphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H38O2/c45-43-39(33-23-19-31(20-24-33)29-11-3-1-4-12-29)27-35-15-7-9-17-37(35)41(43)42-38-18-10-8-16-36(38)28-40(44(42)46)34-25-21-32(22-26-34)30-13-5-2-6-14-30/h1-6,11-14,19-28,45-46H,7-10,15-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKPRFJQGAVZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(=C(C=C2C1)C3=CC=C(C=C3)C4=CC=CC=C4)O)C5=C6CCCCC6=CC(=C5O)C7=CC=C(C=C7)C8=CC=CC=C8
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H38O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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